Cas no 1806735-35-2 (Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C10H9F3INO3/c1-3-17-9(16)6-4-7(14)8(15-5(6)2)18-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: YLOOHQINZROWHZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C)C(C(=O)OCC)=C1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029091934-1g |
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate |
1806735-35-2 | 97% | 1g |
$1,504.90 | 2022-03-31 |
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Ethyl 3-Iodo-6-Methyl-2-(Trifluoromethoxy)Pyridine-5-Carboxylate: A Comprehensive Overview
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate is a highly specialized organic compound with the CAS number 1806735-35-2. This compound belongs to the class of pyridine derivatives, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and potential bioactivity. The structure of this compound is characterized by a pyridine ring substituted with an iodo group at position 3, a methyl group at position 6, a trifluoromethoxy group at position 2, and an ethyl ester group at position 5.
The synthesis of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts acylation, and esterification. The introduction of the trifluoromethoxy group is particularly challenging due to its strong electron-withdrawing nature, which can influence the reactivity of the pyridine ring during subsequent transformations. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing reaction times and improving yields.
One of the most notable applications of this compound lies in its potential as a precursor for drug development. Pyridine derivatives are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). Studies have shown that the trifluoromethoxy group enhances the lipophilicity of the molecule, which is crucial for its absorption and bioavailability in vivo. Additionally, the iodo substituent can serve as a leaving group in subsequent coupling reactions, enabling further functionalization of the molecule for specific therapeutic applications.
Recent research has also explored the use of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate in materials science, particularly in the development of advanced materials for optoelectronic devices. The pyridine ring's conjugated system contributes to its strong absorption properties in the visible spectrum, making it a candidate for dye-sensitized solar cells (DSSCs). Computational studies have demonstrated that the electron-withdrawing groups on the pyridine ring enhance its ability to transfer electrons efficiently, which is essential for improving device performance.
From a chemical properties perspective, Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate exhibits high thermal stability under standard conditions, with a decomposition temperature exceeding 180°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under acidic and basic conditions has also been extensively studied, providing valuable insights into its suitability for different chemical transformations.
In terms of environmental impact, recent studies have focused on the biodegradation pathways of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate to assess its potential risks to ecosystems. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, primarily through hydrolysis and oxidation mechanisms. This suggests that it poses minimal long-term environmental hazards when properly managed.
Looking ahead, the versatility of Ethyl 3-Iodo-6-Methyl-Pyridine Derivatives continues to attract significant research interest across multiple disciplines. Ongoing investigations are exploring its potential as a building block for advanced materials and as a lead compound in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.
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